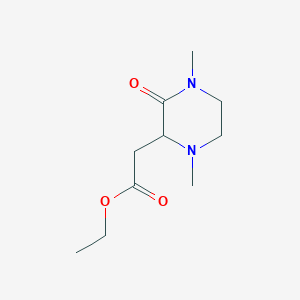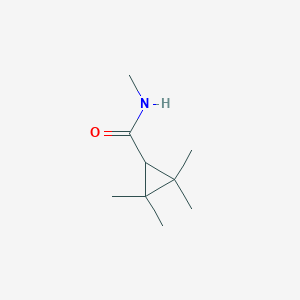![molecular formula C14H20N2 B060631 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine CAS No. 186203-32-7](/img/structure/B60631.png)
5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine derivatives involves intricate reactions that often include ring closure and nucleophilic substitution steps. For instance, the synthesis of related pyrrolopyridine compounds has been described through methods involving ring opening followed by ring closure reactions of certain precursors with amino derivatives to afford novel structures (Halim & Ibrahim, 2022). Another study highlighted the synthesis of 7-substituted dihydropyridinones by reacting hydroxy derivatives with nucleophiles, showcasing a method potentially adaptable for 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine synthesis (Goto et al., 1991).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography and DFT calculations. For instance, a study on benzo[c]cyclohepta[1,2-b]pyridine derivatives detailed the molecular configuration, bond lengths, and angles, providing a basis for understanding the structural characteristics of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Chemical properties of pyrrolopyridine derivatives involve their reactivity towards nucleophiles and electrophiles, influenced by the presence of substituents on the ring system. A study demonstrated the reactivity of pyrrolopyridinones with nucleophiles, unveiling potential pathways for functionalizing the 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine core (Goto et al., 1991).
Applications De Recherche Scientifique
2. Catalysis and Material Synthesis
Pyrano[2,3-d]pyrimidine scaffolds, related to 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, are crucial in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of hybrid catalysts for the synthesis of these scaffolds has been highlighted, underlining the importance of these structures in the development of lead molecules for various applications (Parmar, Vala, & Patel, 2023).
3. Importance in Medicinal Chemistry
The pyrrolidine ring, a structural component related to 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, is extensively utilized in medicinal chemistry to derive bioactive molecules for treating human diseases. This review emphasizes the significance of the pyrrolidine ring and its derivatives, discussing their physicochemical properties, influence on biological activity, and the structure-activity relationship of the compounds (Li Petri et al., 2021).
4. Pyrazolo[3,4-b]pyridine in Kinase Inhibition
Although not directly related to 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, Pyrazolo[3,4-b]pyridine, a similar heterocyclic compound, has been identified as a versatile scaffold in the design of kinase inhibitors, showing its potential for binding in multiple modes, which could be relevant for the structural analogs of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (Wenglowsky, 2013).
Applications in Biological and Pharmaceutical Fields
1. Functional Groups in CNS Acting Drugs
Compounds with structures related to 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, especially those containing nitrogen heterocycles, are highlighted for their potential in synthesizing compounds with Central Nervous System (CNS) activity. This review discusses various functional groups that could serve as lead molecules in the synthesis of CNS-active compounds (Saganuwan, 2017).
2. Plant Defense Mechanisms
Although not directly linked to 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, pyrroline-5-carboxylate (P5C), a related structure, has been shown to play a role in plant defense against pathogens. The metabolism of proline-P5C is tightly regulated in plants, especially during pathogen infection, indicating the potential of similar compounds in biological defense mechanisms (Qamar, Mysore, & Senthil-Kumar, 2015).
Mécanisme D'action
While the specific mechanism of action for 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine is not mentioned, pyrrolo[3,4-C]pyridine derivatives have been studied for their broad spectrum of pharmacological properties . They have been found to have potential as analgesic and sedative agents, and can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .
Safety and Hazards
Orientations Futures
Pyrrolo[3,4-C]pyridine derivatives, including 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine, have a broad spectrum of pharmacological properties, making them a promising area for future research . They have potential applications in treating diseases of the nervous and immune systems, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Propriétés
IUPAC Name |
5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-7-6-13-8-15-9-14(13)11-16/h1-5,13-15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZSGEYBDJCPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1CNC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626488 | |
| Record name | 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine | |
CAS RN |
186203-32-7 | |
| Record name | 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B60549.png)
![4-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B60550.png)






![Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI)](/img/structure/B60564.png)



